molecular formula C21H29FN2O2 B5535260 2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one

2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5535260
M. Wt: 360.5 g/mol
InChI Key: RORFMJAAQRDGTL-UHFFFAOYSA-N
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Description

The chemical compound of interest is part of the diazaspiro[5.5]undecane family, which has garnered attention due to its potential applications in pharmaceuticals and material science. The specific compound has characteristics that suggest its relevance in synthetic chemistry and possibly in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves complex reactions that can include Michael addition, stereoselective synthesis, and cyclization processes. For example, a divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones utilizing efficient Michael addition has been reported (Yang et al., 2008). Additionally, a stereoselective synthesis approach for related compounds highlights the complexity and precision required in these synthetic pathways (Ibuka et al., 1981).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[5.5]undecane derivatives is crucial for understanding their chemical properties and potential applications. Techniques such as NMR and X-ray crystallography have been employed to elucidate their structures. The crystal and molecular structure studies provide insights into the conformation and stereochemistry of these compounds, which are essential for their biological activity and material properties (Zeng et al., 2010).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including annulation, Michael addition, and cycloaddition, which are instrumental in their synthesis. The reactivity of these compounds is influenced by their unique spirocyclic structure, which can participate in diverse synthetic pathways for the construction of complex molecular architectures (Macleod et al., 2006).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in material science and drug formulation. These properties can be tailored through synthetic modifications to suit specific applications (Milewska et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and photophysical properties, are vital for the application of diazaspiro[5.5]undecane derivatives in various fields. Studies on their solvatochromic behavior, photophysical properties, and theoretical calculations provide insights into their potential utility in photodynamic therapy and as fluorescent markers (Aggarwal & Khurana, 2015).

Mechanism of Action

The mechanism of action of this compound is related to its ability to engage with targets in cells and reduce the m6A/A level of polyadenylated RNA . This has been observed in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .

properties

IUPAC Name

2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-3-4-11-23-14-21(10-8-19(23)25)9-5-12-24(15-21)20(26)17-7-6-16(2)13-18(17)22/h6-7,13H,3-5,8-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORFMJAAQRDGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2(CCCN(C2)C(=O)C3=C(C=C(C=C3)C)F)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one

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